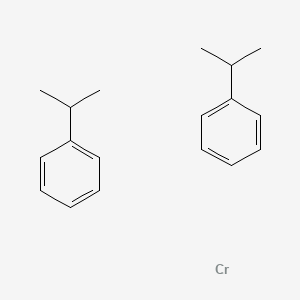
Dicumene chromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicumene chromium is a coordination compound where chromium is complexed with dicumene ligands. This compound is notable for its applications in various fields, including materials science and catalysis. The unique properties of this compound, such as its stability and reactivity, make it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: Dicumene chromium can be synthesized through the thermal decomposition of this compound complexes in an inert atmosphere. The process typically involves heating the precursor compound at temperatures ranging from 350°C to 520°C in an argon atmosphere . This method ensures the formation of high-quality chromium films with minimal impurities.
Industrial Production Methods: In industrial settings, the production of this compound often employs chemical vapor deposition (CVD) techniques. This method allows for the controlled deposition of chromium films on various substrates, which is essential for applications in electronics and optoelectronics .
化学反应分析
Types of Reactions: Dicumene chromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or carbon monoxide.
Substitution: Ligand exchange reactions where dicumene ligands are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are typically used.
Substitution: Reactions often occur in aqueous solutions with the presence of chloride or sulfate ions.
Major Products Formed:
Oxidation: Higher oxidation state chromium compounds.
Reduction: Lower oxidation state chromium compounds.
Substitution: Chromium complexes with different ligands, such as chromium chloride or chromium sulfate.
科学研究应用
Dicumene chromium has a wide range of applications in scientific research:
作用机制
The mechanism of action of dicumene chromium involves its interaction with various molecular targets and pathways:
Molecular Targets: One of the primary targets is the beta subunit of mitochondrial ATP synthase, which plays a crucial role in cellular energy production.
Pathways Involved: this compound influences several metabolic pathways, including those involved in glucose metabolism and insulin signaling. It enhances insulin-stimulated signal transduction by affecting downstream effector molecules.
相似化合物的比较
Dicumene chromium can be compared with other chromium compounds, such as:
Chromium Picolinate: Known for its role in glucose metabolism and as a dietary supplement.
Chromium Chloride: Used in various industrial applications, including electroplating and as a catalyst.
Chromium Sulfate: Commonly used in tanning leather and as a mordant in dyeing.
Uniqueness: this compound stands out due to its specific ligand structure, which imparts unique stability and reactivity properties. This makes it particularly useful in applications requiring high-purity chromium films and in catalytic processes where precise control over reactivity is essential .
属性
CAS 编号 |
12001-89-7 |
|---|---|
分子式 |
C18H24Cr |
分子量 |
292.4 g/mol |
IUPAC 名称 |
chromium;cumene |
InChI |
InChI=1S/2C9H12.Cr/c2*1-8(2)9-6-4-3-5-7-9;/h2*3-8H,1-2H3; |
InChI 键 |
AWNBGWWVMCBBST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1.CC(C)C1=CC=CC=C1.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


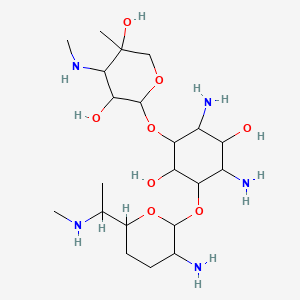

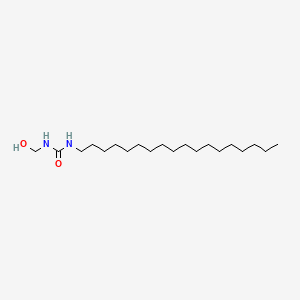

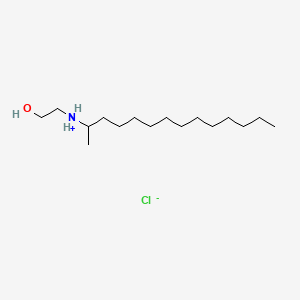
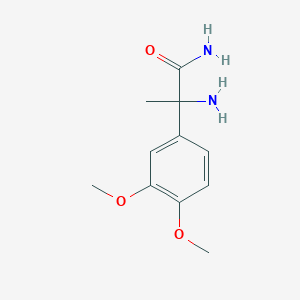

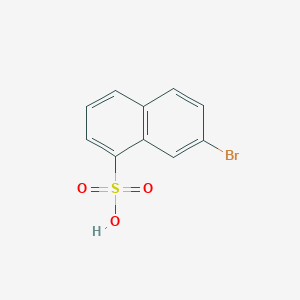
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

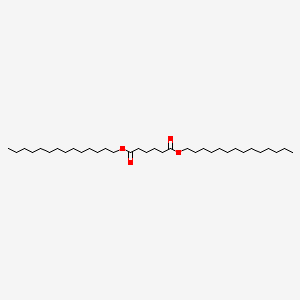
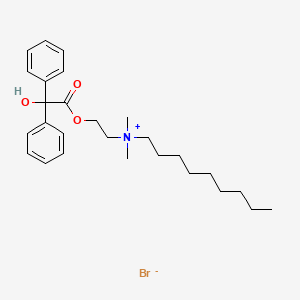
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
